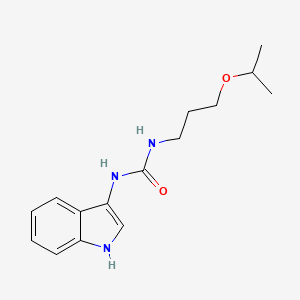

1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-propan-2-yloxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11(2)20-9-5-8-16-15(19)18-14-10-17-13-7-4-3-6-12(13)14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3,(H2,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTXIZQLZSPHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of urea derivatives, characterized by the presence of an indole moiety and an isopropoxypropyl group. The indole structure is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the isopropoxy group may enhance solubility and bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that certain indole-based urea derivatives can inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape. Compounds with IC50 values as low as 0.1–0.6 μM have demonstrated effective IDO1 inhibition, leading to reduced tumor growth in xenograft models .

Table 1: Antitumor Efficacy of Indole Urea Derivatives

| Compound | IC50 (μM) | Tumor Growth Inhibition (%) | Model |

|---|---|---|---|

| 1-(Indol-3-yl)-Urea | 0.5 | 40.5 | B16F10 Xenograft |

| 1-(Indol-3-yl)-Urea | 0.7 | 34.3 | PAN02 Xenograft |

Antimicrobial Activity

The antimicrobial potential of urea derivatives has also been explored. A study reported that several newly synthesized urea derivatives exhibited promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Indole Urea Derivative | Acinetobacter baumannii | 94.5 |

| Indole Urea Derivative | Staphylococcus aureus | 78.2 |

The biological activity of this compound can be attributed to several mechanisms:

- IDO1 Inhibition : By inhibiting IDO1, the compound may enhance T-cell responses against tumors, thus contributing to its antitumor effects.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms for its antimicrobial activity.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Case Study on Tumor Models : In a study involving B16F10 melanoma models, treatment with an indole derivative resulted in a significant reduction in tumor size compared to controls, demonstrating its efficacy as a potential anticancer agent .

- Antimicrobial Efficacy : A series of urea derivatives were tested against clinical isolates of Acinetobacter baumannii, showing high levels of inhibition and suggesting their potential use in treating resistant bacterial infections .

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It is investigated for potential use in treating various diseases, including cancer and neurological disorders.

- Materials Science: It is explored for its use in developing novel materials with specific electronic and optical properties and in the synthesis of polymers and other advanced materials.

- Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions and in assays to investigate enzyme activity and protein-ligand interactions.

- Industrial Applications: It is used in developing specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Research indicates that this compound exhibits biological activities, particularly as an inhibitor or modulator of various enzymes involved in metabolic pathways and potentially interacts with specific receptors, influencing cellular signaling pathways. It also affects several cellular processes, including signal transduction pathways that regulate cell growth and differentiation and gene expression modulation, impacting protein synthesis and cellular responses.

Related Urea Derivatives

Comparison with Similar Compounds

Table 1. Structural Comparison of 1-(1H-Indol-3-yl)-3-(3-isopropoxypropyl)urea and Analogous Compounds

Key Observations :

- Aryl vs. In contrast, the target’s 3-isopropoxypropyl group introduces an ether oxygen, balancing lipophilicity and polarity.

- Substituent Flexibility : The propyl chain in the target compound allows conformational flexibility, whereas rigid aryl groups (e.g., 4-ethylphenyl in ) may restrict molecular interactions.

- Indole Modifications : Compounds like feature substitutions on the indole nitrogen (e.g., 2-methoxyethyl), altering electronic properties and steric bulk compared to the unmodified indole in the target.

Physicochemical Properties and Functional Implications

The structural differences directly influence physicochemical behavior:

Solubility : The ether oxygen in the 3-isopropoxypropyl group enhances polarity compared to purely alkyl chains (e.g., 3-(2-oxopyrrolidin-1-yl)propyl in ). However, it remains less polar than analogs with acetyl or nitro groups (e.g., ).

Lipophilicity (logP) : Aryl-substituted derivatives (e.g., ) likely have higher logP values (>3.5), favoring passive diffusion across membranes. The target compound’s logP is estimated to be moderate (~2.5–3.0), optimizing solubility and permeability.

Q & A

Q. What are the standard synthetic routes for 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea, and how can purity be validated?

The compound is typically synthesized via urea-forming reactions, such as coupling isocyanate intermediates with indole derivatives. A common method involves reacting 3-isopropoxypropylamine with an activated carbonyl source (e.g., triphosgene) to generate an isocyanate intermediate, which is then coupled with 1H-indol-3-amine. Solvents like dichloromethane (DCM) and bases such as diisopropylethylamine (DIPEA) are often employed . Purity validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, - and -NMR for structural elucidation, and HPLC with UV detection to assess chemical purity (>95% recommended for biological assays) .

Q. How can researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in solvents like methanol or ethanol. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL can achieve R-factors <0.04. Key parameters include bond lengths, angles, and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this urea derivative?

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via incineration or approved chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). A fractional factorial design reduces the number of trials while capturing interactions between parameters. For example:

| Factor | Range |

|---|---|

| Temperature | 0–40°C |

| Solvent (DCM:EtOAc) | 1:1 to 4:1 |

| Reaction time | 4–24 hrs |

Analyze results using response surface methodology (RSM) to predict optimal conditions .

Q. How can computational methods predict the compound’s pharmacological activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like formyl-peptide receptors (FPRs). Focus on binding affinity (ΔG) and key residues (e.g., Arg/Tyr in FPR2).

- QSAR models : Train models using descriptors like LogP, polar surface area (PSA), and H-bond donors/acceptors. Validate with in vitro assays (e.g., cAMP inhibition for GPCR activity) .

Q. How should conflicting bioactivity data from different studies be resolved?

- Methodological audit : Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values may arise from DMSO concentration variations.

- Purity reassessment : Verify compound integrity via LC-MS to rule out degradation.

- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR binding vs. functional cAMP assays) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the isopropoxy chain.

- Nanoformulation : Use liposomes or PEGylated nanoparticles to improve aqueous dispersion.

- Co-solvent systems : Test combinations of PBS with cyclodextrins or Tween-80 (≤10% v/v) .

Methodological Resources

- Synthetic Optimization : Refer to CRDC subclass RDF2050112 for reactor design principles .

- Data Analysis : Use ICReDD’s quantum-chemical reaction path search tools to predict intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.